5-Methyl-2-propoxyphenylboronic acid
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Overview
Description
5-Methyl-2-propoxyphenylboronic acid: is an organic compound with the molecular formula C10H15BO3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group at the 5-position and a propoxy group at the 2-position . This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propoxyphenylboronic acid typically involves the reaction of 5-methyl-2-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-propoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The boronic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Substituted Derivatives: Formed via substitution reactions.
Scientific Research Applications
Chemistry: 5-Methyl-2-propoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology: In biological research, boronic acids are used as enzyme inhibitors and in the design of sensors for detecting carbohydrates and other biomolecules .
Medicine: Boronic acid derivatives are explored for their potential in drug development, particularly as protease inhibitors and in cancer therapy .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 5-Methyl-2-propoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 3-Formyl-5-methyl-2-propoxyphenylboronic acid
Comparison: 5-Methyl-2-propoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-Methoxyphenylboronic acid and 2-Methoxyphenylboronic acid, the presence of the propoxy group at the 2-position and the methyl group at the 5-position can lead to different steric and electronic effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(5-methyl-2-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSPZKDVLIUOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399644 |
Source
|
Record name | 5-Methyl-2-propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-70-8 |
Source
|
Record name | 5-Methyl-2-propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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